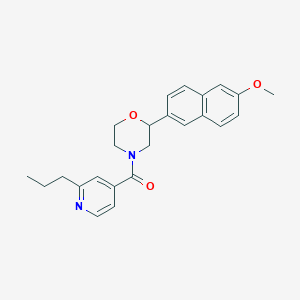
2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine, also known as PIM-1 kinase inhibitor, is a small molecule compound that has been extensively studied for its potential use in cancer treatment.
Mécanisme D'action
2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor works by binding to the ATP-binding site of 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase, inhibiting its activity. This leads to the inhibition of downstream signaling pathways that promote cell survival and proliferation, ultimately leading to apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
In preclinical studies, 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor has been shown to induce apoptosis and inhibit tumor growth in various types of cancer cells, including leukemia, lymphoma, prostate, and pancreatic cancer cells. In addition, 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor in lab experiments is its specificity for 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase, which reduces the potential for off-target effects. However, one limitation of using 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor in lab experiments is its low solubility, which can make it difficult to administer at high doses.
Orientations Futures
For research on 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor include the development of more potent and selective inhibitors, the investigation of its potential use in combination with other cancer therapies, and the exploration of its potential use in other diseases beyond cancer.
In conclusion, 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine, or 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor, is a small molecule compound that has shown promise as a potential cancer treatment. Its mechanism of action involves the inhibition of 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase, leading to apoptosis and inhibition of tumor growth. While there are advantages and limitations to using 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor in lab experiments, future directions for research include the development of more potent and selective inhibitors and the investigation of its potential use in combination with other cancer therapies.
Méthodes De Synthèse
The synthesis of 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine involves several steps. The first step is the synthesis of 2-(6-methoxy-2-naphthyl)acetic acid, which is then converted to 2-(6-methoxy-2-naphthyl)acetyl chloride. The second step involves the reaction of 2-(6-methoxy-2-naphthyl)acetyl chloride with 4-(2-aminopropyl)morpholine to form the final product.
Applications De Recherche Scientifique
2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase inhibitor has been extensively studied for its potential use in cancer treatment. 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase is a serine/threonine kinase that is overexpressed in many types of cancer, including leukemia, lymphoma, prostate, and pancreatic cancer. Inhibition of 2-(6-methoxy-2-naphthyl)-4-(2-propylisonicotinoyl)morpholine kinase has been shown to induce apoptosis and inhibit tumor growth in preclinical studies.
Propriétés
IUPAC Name |
[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-(2-propylpyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-3-4-21-14-20(9-10-25-21)24(27)26-11-12-29-23(16-26)19-6-5-18-15-22(28-2)8-7-17(18)13-19/h5-10,13-15,23H,3-4,11-12,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORZCVWNQPZUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C(=O)N2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-methylbenzyl)oxy]benzamide](/img/structure/B5395744.png)
![7-(cyclopropylmethyl)-N-[(3,5-dimethylisoxazol-4-yl)methyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5395748.png)
![4-[allyl(methylsulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5395750.png)
![N-(4-ethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5395762.png)
![2'-methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]biphenyl-3-carboxamide](/img/structure/B5395769.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5395770.png)
![methyl 2-[5-(3-chloro-4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5395785.png)
![9-methyl-3-{[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5395786.png)


![N-[2-({[3-hydroxy-1-(3-methylbenzyl)-2-oxopiperidin-3-yl]methyl}amino)ethyl]acetamide](/img/structure/B5395817.png)

![N-cyclopropyl-2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5395837.png)
![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]leucine](/img/structure/B5395845.png)